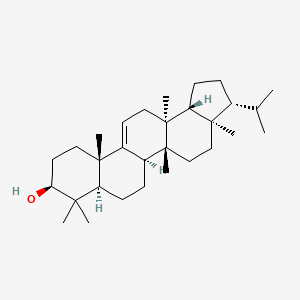

Fernenol

描述

Structure

3D Structure

属性

分子式 |

C30H50O |

|---|---|

分子量 |

426.7 g/mol |

IUPAC 名称 |

(3R,3aR,5aR,5bR,7aR,9S,11aS,13aS,13bR)-3a,5a,8,8,11a,13a-hexamethyl-3-propan-2-yl-1,2,3,4,5,5b,6,7,7a,9,10,11,13,13b-tetradecahydrocyclopenta[a]chrysen-9-ol |

InChI |

InChI=1S/C30H50O/c1-19(2)20-9-12-24-28(20,6)17-18-29(7)22-10-11-23-26(3,4)25(31)14-15-27(23,5)21(22)13-16-30(24,29)8/h13,19-20,22-25,31H,9-12,14-18H2,1-8H3/t20-,22+,23+,24-,25+,27-,28-,29-,30+/m1/s1 |

InChI 键 |

VWYANPOOORUCFJ-YHEBVWOXSA-N |

SMILES |

CC(C)C1CCC2C1(CCC3(C2(CC=C4C3CCC5C4(CCC(C5(C)C)O)C)C)C)C |

手性 SMILES |

CC(C)[C@H]1CC[C@@H]2[C@@]1(CC[C@]3([C@]2(CC=C4[C@@H]3CC[C@@H]5[C@@]4(CC[C@@H](C5(C)C)O)C)C)C)C |

规范 SMILES |

CC(C)C1CCC2C1(CCC3(C2(CC=C4C3CCC5C4(CCC(C5(C)C)O)C)C)C)C |

同义词 |

3-hydroxydiploptene 3-hydroxydiploptene, (3alpha,8beta,13beta,14alpha,17beta,18alpha,21beta)-isomer 3-hydroxydiploptene, (3beta,8beta,13beta,14alpha,17beta,18alpha,21beta)-isomer arborinol fernenol iaoarborinol isoarborinol |

产品来源 |

United States |

Occurrence and Isolation of Fernenol

Distribution in Plant Species

The presence of Fernenol has been documented in several plant families, indicating its significance as a phytochemical marker. The following sections detail its occurrence in specific species within these families.

Research into the chemical constituents of the Gramineae family has led to the identification of this compound in certain species. While detailed studies on its isolation from Chionochloa are not extensively documented in the provided information, the broader presence of triterpenoids in this family suggests a potential for this compound to be present. Further targeted phytochemical analyses of Chionochloa species are required to ascertain the distribution and concentration of this compound.

This compound has been successfully isolated from the leaves of Citrullus colocynthis, a plant belonging to the Cucurbitaceae family. semanticscholar.org A study focused on the insecticidal properties of compounds from this plant identified this compound as one of the isolated triterpenoids. semanticscholar.org The isolation process involved chromatographic techniques to separate the various chemical constituents of the leaf extract. researchgate.net While the study noted that this compound displayed moderate toxicity against the cabbage aphid (Brevicoryne brassicae), it was less effective than other isolated compounds like spinasterol and 22,23-dihydrospinasterol. semanticscholar.orgresearchgate.net

Table 1: Triterpenoids Identified in Citrullus colocynthis

| Compound | Plant Part | Reference |

| This compound | Leaves | semanticscholar.org |

| Spinasterol | Leaves | semanticscholar.org |

| 22,23-Dihydrospinasterol | Leaves | semanticscholar.org |

While the Asteraceae family is known to be a rich source of terpenoids, current research data does not explicitly confirm the presence of this compound in Artemisia maritima or Artemisia argyi. researchgate.netnih.gov Phytochemical investigations of these species have led to the isolation of various other sesquiterpenoids, flavonoids, and essential oils. semanticscholar.orgresearchgate.netpelnus.ac.id Extensive studies on Artemisia argyi have detailed its chemical composition, but this compound is not listed among the identified triterpenoids. researchgate.netnih.gov Similarly, research on Artemisia maritima has focused on other compounds like santonin (B1680769) and illisic acid. Therefore, based on the available scientific literature, the occurrence of this compound in these two Artemisia species has not been established.

This compound has been detected in the fresh leaves of the fern Cheiropleuria bicuspis, a member of the Polypodiaceae family. researchgate.net A study analyzing the triterpenoid (B12794562) constituents of this fern identified this compound alongside a variety of other complex triterpenoids, including hop-22(29)-ene, neohop-13(18)-ene, and fern-7-ene. researchgate.net This finding suggests that Cheiropleuria bicuspis is a notable botanical source of this compound. researchgate.net

Table 2: Selected Triterpenoids from Cheiropleuria bicuspis

| Compound | Plant Part | Reference |

| This compound | Fresh Leaves | researchgate.net |

| Hop-22(29)-ene | Fresh Leaves | researchgate.net |

| Neohop-13(18)-ene | Fresh Leaves | researchgate.net |

| Fern-7-ene | Fresh Leaves | researchgate.net |

| Friedelin | Fresh Leaves | researchgate.net |

| Lupeol | Fresh Leaves | researchgate.net |

The presence of this compound in Imperata cylindrica, a perennial grass from the Poaceae family, is well-documented. researchgate.net A chemical investigation of this plant led to the isolation of thirteen compounds, including five triterpenes, one of which was identified as this compound. The isolation was achieved through various chromatographic techniques, and the structure of this compound was confirmed by analyzing its physicochemical and spectral data. Another comprehensive review of the phytochemistry of Imperata cylindrica also lists this compound as a known triterpenoid constituent. researchgate.net

Table 3: Triterpenes Isolated from Imperata cylindrica

| Compound | Reference |

| Arundoin | |

| Cylindrin | |

| This compound | |

| Simiarenol | |

| Glutinone |

To date, scientific literature has not established the presence of this compound in Berchemia lineata. Phytochemical studies on this species have led to the isolation of a variety of other compounds, including flavonoids, alkaloids, and phenolic compounds. While the Rosaceae family is known to produce a wide array of secondary metabolites, there is no specific evidence to suggest that Berchemia lineata is a source of this compound.

Distribution in Fungi

The presence and distribution of this compound in the fungal kingdom are not as extensively documented as in plants. However, the vast and diverse metabolic capabilities of fungi suggest that the biosynthesis of such triterpenoids is plausible.

Fungi are known to produce a wide array of secondary metabolites, including terpenoids, through complex biosynthetic pathways. nih.govbeilstein-journals.orgmdpi.comrsc.org The biosynthesis of triterpenoids in fungi, as in plants, originates from the cyclization of squalene (B77637). While specific biosynthetic gene clusters for this compound have not been detailed in the available literature, the general enzymatic machinery for terpenoid synthesis is present in many fungal species.

The production of fungal meroterpenoids, which are hybrid natural products with a partial terpenoid origin, highlights the intricate biosynthetic capabilities of fungi. beilstein-journals.orgrsc.org These pathways often involve a series of enzymatic reactions, including those catalyzed by polyketide synthases, terpene cyclases, and various modifying enzymes. nih.gov It is conceivable that a similar pathway could lead to the synthesis of this compound in certain fungal species, even if it is not a commonly reported fungal metabolite. The exploration of fungal genomes continues to uncover novel biosynthetic pathways for a diverse range of natural products. mdpi.com

Extraction and Initial Separation Methodologies

The isolation of this compound from plant sources typically involves standard phytochemical extraction and separation techniques.

The initial step is often a solvent extraction of the dried and powdered plant material. nih.govmdpi.comnih.gov The choice of solvent is crucial and depends on the polarity of the target compound. For triterpenoids like this compound, solvents of intermediate polarity such as methanol (B129727), ethanol, or chloroform (B151607) are commonly employed. nih.gov

Following extraction, the crude extract, which is a complex mixture of various phytochemicals, needs to be subjected to separation and purification processes. nih.gov A common approach is to use chromatographic techniques. Column chromatography, including flash chromatography, is frequently used for the initial separation of compounds based on their differential adsorption to a stationary phase. nih.gov Further purification can be achieved using techniques like High-Performance Liquid Chromatography (HPLC), which offers higher resolution and is a versatile tool for the isolation of pure natural products. nih.gov The selection of the appropriate stationary and mobile phases is critical for achieving effective separation of this compound from other co-extracted compounds.

Solvent Extraction Techniques

The initial step in isolating this compound from plant material involves extraction using various organic solvents. The choice of solvent and extraction method is crucial for efficiently separating the compound from the complex mixture of phytochemicals present in the plant. The selection is often based on the polarity of the target compound and the desire to minimize the co-extraction of unwanted substances.

Commonly employed techniques for the extraction of triterpenoids like this compound include maceration, Soxhlet extraction, and reflux extraction. phytojournal.comnih.gov

Maceration : This simple technique involves soaking the dried and powdered plant material in a selected solvent for an extended period at room temperature. phytojournal.com This allows the solvent to penetrate the plant cells and dissolve the target compounds.

Soxhlet Extraction : A more efficient method, Soxhlet extraction, involves the continuous washing of the plant material with a condensed solvent. phytojournal.com This process allows for a more exhaustive extraction compared to maceration.

Reflux Extraction : In this method, the plant material is boiled with the solvent, and the solvent vapors are condensed and returned to the extraction vessel. This technique utilizes heat to increase the solubility and extraction rate of the compounds. nih.gov

The selection of solvents is a critical parameter in the extraction process. Solvents with varying polarities, such as n-hexane, chloroform, ethyl acetate (B1210297), and methanol, are often used sequentially to fractionate the plant extract based on the polarity of the constituent compounds. For instance, a common strategy involves initial extraction with a non-polar solvent like n-hexane to remove lipids and other non-polar components, followed by extraction with solvents of increasing polarity to isolate compounds like this compound. In the isolation of compounds from Imperata cylindrica, a sequential partitioning with n-hexane and then ethyl acetate was used after an initial methanol extraction. nih.gov

| Extraction Technique | Description | Key Advantages |

| Maceration | Soaking plant material in a solvent at room temperature for an extended period. phytojournal.com | Simple procedure, requires minimal specialized equipment. |

| Soxhlet Extraction | Continuous extraction with a fresh batch of distilled solvent. phytojournal.com | High extraction efficiency, requires less solvent over time compared to repeated macerations. |

| Reflux Extraction | Boiling the plant material with the solvent and condensing the vapors back into the flask. nih.gov | Faster extraction due to higher temperatures, increased solubility of compounds. |

Chromatographic Fractionation Strategies

Following the initial solvent extraction, the resulting crude extract is a complex mixture of various phytochemicals. To isolate this compound in a pure form, various chromatographic techniques are employed. These methods separate compounds based on their differential partitioning between a stationary phase and a mobile phase.

Column Chromatography is a fundamental technique used for the initial fractionation of the crude extract. The extract is loaded onto a column packed with a solid adsorbent, typically silica (B1680970) gel or alumina. A solvent or a mixture of solvents (the mobile phase) is then passed through the column. Compounds separate based on their affinity for the stationary phase; less polar compounds typically elute first, followed by more polar compounds. A gradient of solvents with increasing polarity is often used to effectively separate the components. For example, in the isolation of flavonoids from Adiantum latifolium, column chromatography was performed with a successive elution of ethyl acetate, hexane, chloroform, and methanol, along with their mixtures of increasing polarity. researchgate.net

Thin-Layer Chromatography (TLC) is primarily used for the qualitative analysis of the fractions obtained from column chromatography. fao.org It helps in monitoring the progress of the separation and in identifying the fractions containing the target compound by comparing their retention factor (Rf) values with that of a known standard. researchgate.net

High-Performance Liquid Chromatography (HPLC) is a more advanced chromatographic technique that offers higher resolution and sensitivity for the separation and purification of compounds. researchgate.net Reversed-phase HPLC, using a non-polar stationary phase (like C18) and a polar mobile phase, is commonly employed for the separation of triterpenoids. fao.org Detection is often carried out using a UV detector, although many triterpenoids, including this compound, lack strong chromophores, necessitating detection at low wavelengths (around 210 nm). researchgate.net

Counter-Current Chromatography (CCC) is a liquid-liquid partition chromatography technique that avoids the use of solid adsorbents, thus preventing the irreversible adsorption of the sample. nih.gov It utilizes two immiscible liquid phases, one stationary and one mobile. The separation is based on the differential partitioning of the solutes between these two phases. nih.gov This technique has been successfully applied to the separation of various triterpenoids. nih.gov

| Chromatographic Technique | Principle of Separation | Typical Application in this compound Isolation |

| Column Chromatography | Differential adsorption of compounds onto a solid stationary phase. | Initial fractionation of the crude extract to separate compounds based on polarity. researchgate.net |

| Thin-Layer Chromatography (TLC) | Separation on a thin layer of adsorbent based on polarity. | Monitoring column chromatography fractions and identifying fractions containing this compound. researchgate.netfao.org |

| High-Performance Liquid Chromatography (HPLC) | High-resolution separation based on partitioning between a stationary phase and a liquid mobile phase under high pressure. researchgate.net | Final purification of this compound to a high degree of purity. fao.org |

| Counter-Current Chromatography (CCC) | Partitioning of compounds between two immiscible liquid phases. nih.gov | Purification of triterpenoids without the use of a solid support, preventing sample loss. nih.gov |

Biosynthesis of Fernenol

General Isoprenoid Pathway Precursors

Terpenoids, also known as isoprenoids, are a vast class of natural products built from C5 isoprene (B109036) units: isopentenyl diphosphate (B83284) (IPP) and its isomer, dimethylallyl diphosphate (DMAPP). nih.govgenome.jp These C5 building blocks are synthesized through two primary metabolic routes: the mevalonate (B85504) (MVA) pathway and the methylerythritol phosphate (B84403) (MEP) pathway. nih.govgenome.jprsc.orgfrontiersin.org

Mevalonate Pathway (MVA)

The mevalonate (MVA) pathway operates primarily in the cytosol and endoplasmic reticulum of eukaryotic cells, including plants, fungi, and animals. nih.govrsc.orgscielo.br This pathway is responsible for providing precursors for the biosynthesis of sesquiterpenes (C15), triterpenes (C30), and sterols. genome.jprsc.orgfrontiersin.orgscielo.br The MVA pathway begins with acetyl-CoA, which is converted to mevalonate, and subsequently phosphorylated and decarboxylated to yield IPP and DMAPP. nih.govresearchgate.net

Squalene (B77637) and Oxidosqualene as Direct Precursors

The direct precursor to triterpenoids, including fernenol, is the 30-carbon compound squalene (C₃₀H₅₀). nih.govnih.govnih.govnih.govrsc.org Squalene is biosynthesized through the head-to-head condensation of two molecules of farnesyl diphosphate (FPP), a C15 isoprenoid. This reaction is catalyzed by the enzyme squalene synthase (SS) and requires NADPH. nih.govwikipedia.org

For the biosynthesis of most cyclic triterpenoids, squalene undergoes an initial oxidation step. Squalene monooxygenase, also known as squalene epoxidase (SQE), catalyzes the oxidation of one of squalene's terminal double bonds, leading to the formation of 2,3-oxidosqualene (B107256) (squalene epoxide). nih.govnih.govwikipedia.orgwikipedia.org This epoxidation is considered a rate-limiting step in the pathway. nih.gov 2,3-oxidosqualene serves as a pivotal branch-point precursor, leading to the diverse array of cyclic triterpenoids and sterols. nih.govnih.govresearchgate.netpnas.orgbiorxiv.org

Key Enzymatic Transformations in this compound Biosynthesis

The cyclization of 2,3-oxidosqualene into various triterpene scaffolds is a complex enzymatic process considered one of the most intricate reactions in triterpene metabolism. nih.gov This critical step is mediated by a specialized family of enzymes known as oxidosqualene cyclases (OSCs). nih.govresearchgate.netoup.commdpi.com

This compound Synthase Activity and Characterization

This compound synthase is a specific type of oxidosqualene cyclase responsible for the cyclization of 2,3-oxidosqualene to produce this compound. Research has characterized this compound synthases, such as IcOSC5 from Imperata cylindrica. nih.govresearchgate.net This enzyme, along with isoarborinol (B1672215) synthase (IcOSC1), produces triterpenes that share identical planar structures but exhibit opposite stereochemistry at several chiral centers. nih.govresearchgate.net These stereochemical differences arise from distinct cyclization mechanisms, specifically a "boat" or "chair" conformation adopted by the B-ring of the substrate during the enzymatic reaction. nih.govresearchgate.net Mutational studies on this compound and isoarborinol synthases have indicated that specific amino acid residues surrounding the DCTAE motif can influence the conformation of the B-ring during cyclization, thereby dictating the final triterpene product. nih.govresearchgate.net

Role of Oxidosqualene Cyclases (OSCs)

Oxidosqualene cyclases (OSCs) are integral membrane proteins that catalyze the cyclization of linear 2,3-oxidosqualene into a vast array of cyclic triterpenes. nih.govmdpi.commdpi.com This cyclization reaction represents the first diversifying step in the triterpene biosynthetic pathway, leading to over 200 different triterpene skeletons. nih.govrsc.orgresearchgate.net The diversity of triterpenoid (B12794562) structures is largely attributed to the distinct product specificities of different OSCs, which can stabilize various high-energy intermediates during the cyclization process. nih.gov

The mechanism typically involves the protonation of 2,3-oxidosqualene, followed by a series of carbocationic intermediates that undergo cyclization and various rearrangements before deprotonation yields the final triterpenoid product. nih.govmdpi.com For triterpenoid biosynthesis, 2,3-oxidosqualene often adopts a "chair–chair–chair" (CCC) conformation, leading to products like lupeol, α-amyrin, β-amyrin, and friedelin. oup.commdpi.com While some OSCs are highly selective, producing a single triterpenoid product, others are multifunctional, capable of synthesizing multiple triterpene scaffolds from 2,3-oxidosqualene. nih.govoup.com this compound synthase is an example of an OSC that directs the cyclization towards a specific pentacyclic triterpenoid scaffold.

Mechanisms of Cyclization (Boat or Chair Conformations)

The cyclization of 2,3-oxidosqualene is a pivotal step in triterpenoid biosynthesis, dictating the final skeletal structure. In the context of this compound, this process involves specific conformations of the substrate during cyclization. For instance, in Imperata cylindrica, this compound and isoarborinol are diastereoisomers that arise from the cyclization of oxidosqualene through distinct conformations of the B-ring: either a boat or a chair conformation. fishersci.sempg.de

Studies have identified specific oxidosqualene cyclases (OSCs) responsible for this stereochemical divergence. IcOSC5 has been characterized as a this compound synthase, highlighting the enzymatic specificity in directing the cyclization pathway. fishersci.se Mutational analyses of these synthases have revealed that residues surrounding the DCTAE motif can influence the conformation of the B-ring during cyclization, thereby affecting the final triterpene product. fishersci.se This contrasts with other triterpenoids, where a chair-chair-chair conformation typically leads to compounds like β-amyrin, α-amyrin, and lupeol, while a chair-boat-chair conformation often yields protosteryl cations, precursors to sterols. fishersci.sempg.de

Post-Cyclization Modifications (e.g., P450 Enzymes)

Following the initial cyclization, the triterpenoid skeleton undergoes further modifications, significantly expanding its chemical diversity. Cytochrome P450 monooxygenases (P450s) play a crucial role in these post-cyclization tailoring reactions, which include hydroxylation, epoxidation, and other oxidative transformations. nih.govdntb.gov.ua

In the biosynthesis of fernane-type triterpenoids, such as polytolypin, specific P450 enzymes have been identified. For example, three P450 enzymes (PolB, PolC, and PolE) are involved in the oxidative modifications leading to polytolypin. wikipedia.orgnih.govdsmz.deresearchgate.net These P450s have been demonstrated to work in conjunction with triterpene cyclases. When fungal this compound cyclases were co-expressed with these P450 enzymes, it led to the generation of various this compound analogues, underscoring the role of P450s in diversifying the this compound scaffold through site-specific oxidations. mpg.dewikipedia.orgnih.govdsmz.deresearchgate.networdpress.com

Biosynthetic Gene Cluster Identification and Elucidation

The identification and elucidation of biosynthetic gene clusters (BGCs) are fundamental to understanding the complete enzymatic machinery involved in natural product synthesis. For fernane-type triterpenoids, significant progress has been made in characterizing their BGCs. The BGC for polytolypin, a representative fernane-type triterpenoid, has been successfully identified and its biosynthetic pathway elucidated through heterologous expression in Aspergillus oryzae NSAR1. wikipedia.orgnih.govdsmz.deresearchgate.net

This cluster typically includes genes encoding a triterpene cyclase, responsible for forming the core hydrocarbon skeleton (e.g., motiol), and multiple cytochrome P450 enzymes that carry out subsequent oxidative modifications. wikipedia.orgnih.govdsmz.deresearchgate.net Crucially, novel triterpene cyclases responsible for the biosynthesis of other fernane-type skeletons, including isomotiol and this compound, have been identified from fungi. These cyclases have been successfully co-expressed with the P450 enzymes from the polytolypin BGC, confirming their involvement in the biosynthesis of this compound and its analogues. mpg.dewikipedia.orgnih.govdsmz.deresearchgate.net

Heterologous Expression Systems for Biosynthesis Research

Heterologous expression systems are indispensable tools for dissecting complex biosynthetic pathways, enabling the production of natural products in amenable hosts. These systems facilitate the characterization of individual enzymes and the reconstruction of entire pathways.

Engineered microbial platforms, particularly Aspergillus oryzae and Escherichia coli, are widely utilized for biosynthesis research. Aspergillus oryzae NSAR1 has emerged as a highly versatile and effective host for the heterologous expression of fungal biosynthetic gene clusters, including those responsible for fernane-type triterpenoids. nih.govdsmz.deresearchgate.netresearchgate.netuni.lu Its utility has been further enhanced through metabolic engineering strategies, such as increasing the expression of global regulators like laeA, which can activate silent gene clusters and improve secondary metabolite production. researchgate.net This system has been successfully employed to produce this compound analogues by co-expressing this compound cyclases with P450 enzymes. nih.govdsmz.deresearchgate.net

Escherichia coli is another widely used microbial platform, particularly for the construction of recombinant plasmids and the expression of various enzymes. While A. oryzae is often preferred for more complex fungal BGCs, E. coli serves as a foundational host for expressing individual enzymes or simpler pathways, and for genetic manipulation in biosynthesis research. researchgate.netfishersci.atresearchgate.net

Interplay between Sterol and Triterpenoid Biosynthesis Pathways

The biosynthesis of triterpenoids and sterols is interconnected, sharing a common precursor and initial enzymatic steps. Both classes of compounds are derived from 2,3-oxidosqualene. fishersci.seguidetopharmacology.orgnih.govchem960.comd-nb.info The cyclization of 2,3-oxidosqualene is considered a crucial branch point, diverging the pathway towards either sterols (often regarded as primary metabolites essential for membrane structure and hormonal precursors) or triterpenoids (often specialized metabolites involved in defense and environmental interactions). fishersci.seguidetopharmacology.orgnih.govchem960.com

A proposed hypothesis suggests that the biosynthesis of triterpenoids may proceed more extensively when the cellular demand for sterols has been met. This concept aligns with the "growth-defense trade-off" in plants, where resources are allocated between essential growth processes and the production of defensive compounds. fishersci.seguidetopharmacology.orgnih.gov This interplay highlights the complex regulatory mechanisms governing the allocation of metabolic resources within the cell.

Environmental and Genetic Factors Influencing this compound Biosynthesis

The production of specialized metabolites, including this compound, is influenced by a combination of environmental and genetic factors. Environmental cues, such as abiotic stresses (e.g., drought, salinity, UV-B exposure) and biotic stresses (e.g., pathogen attack), can significantly impact the synthesis and accumulation of terpenoids in plants. researchgate.netmdpi.comtandfonline.comnih.govresearchgate.netmdpi.com While general principles apply to many plant specialized metabolites, specific studies on this compound show that its presence in plant leaf wax mixtures can vary, and these wax compositions are adapted to address immediate environmental challenges. nih.gov

Genetically, the biosynthesis of triterpenoids, including this compound-related compounds, is tightly regulated by a network of genes and transcription factors. Oxidosqualene cyclase (OSC) genes are central to controlling the accumulation of cuticular triterpenoids. nih.govpnas.org For example, a mixed hopane (B1207426) triterpenoid synthase (Sobic. 008G142400.1) in sorghum is implicated in the generation of fernenone and isoarborinone, which are structurally related to this compound, demonstrating direct genetic control over the production of these compounds. nih.govpnas.org The activities and gene expressions of key enzymes involved in triterpenoid biosynthesis can be induced by various factors, indicating a dynamic regulatory response to internal and external signals. researchgate.net

Chemical Synthesis Approaches for Fernenol and Analogs

Strategies for Total Synthesis of Fernane-Type Skeletons

The total synthesis of highly complex polycyclic natural products, such as those with the fernane skeleton, aims to develop ideal synthetic strategies to build these intricate molecules from simpler starting materials. This field is a driving force and showcase for advancements in organic synthesis researchgate.netnih.gov. Strategies often involve constructing the core skeleton and then introducing functional groups nih.gov. For molecules with bridged, polycyclic structures, efficient synthetic routes are often formulated to introduce the bulk of the topological complexity at a later stage, a concept known as "strategic bond analysis" researchgate.net.

While specific chemical total synthesis details for the fernane skeleton are not extensively documented in general literature, the principles applied to other complex polycyclic natural products are relevant. For instance, strategies for constructing clovane-type sesquiterpenes, which also feature bridged polycyclic systems, include sequential ring-building approaches such as A-AB-ABC, B-BC-ABC, and C-BC-ABC, often utilizing key reactions like Dieckmann condensation or aldol (B89426) condensation pku.edu.cn. The success of such syntheses often relies on concise construction of key intermediates and efficient cyclization steps pku.edu.cn. The oxidation of unactivated C-H bonds has also emerged as an effective tactic in natural product synthesis, altering how chemists approach the synthesis of complex molecules researchgate.net.

Semi-Synthetic Modifications of Natural Fernenol

Semi-synthesis involves extracting a natural product as a substrate and then chemically modifying it to improve its properties or create new derivatives eupati.eugardp.org. This approach is particularly valuable when natural products offer a useful starting point but possess limitations such as chemical instability, poor absorption, or unwanted side effects eupati.eu. The modifications aim to modulate molecular properties, including chemical stability, water solubility, and the strength of interaction with target cells eupati.eugardp.org.

While detailed semi-synthetic modifications specifically of natural this compound are not widely reported, the approach is commonly applied to other fernane-type triterpenoids. For example, semi-synthetic modifications of enfumafungin, a fernane-type triterpenoid (B12794562) glycoside, have been undertaken to enhance its oral efficacy and pharmacokinetic properties nih.govresearchgate.net. These modifications can involve a series of chemical transformations, such as the reduction of hemiacetals, protection of carboxylic acid functionalities (e.g., as benzyl (B1604629) esters), and deglycosylation nih.gov. Similarly, semi-synthetic derivatives of natural phenols have been prepared to overcome issues like limited bioavailability and low concentrations at target tissues, often through functionalization such as acylation or esterification/amidation of carboxy groups to modify lipophilicity or introduce new biologically active moieties researchgate.net.

Development of Analogues via Chemical Derivatization

Chemical derivatization involves modifying existing compounds to create new analogues, often with altered or enhanced properties nih.gov. This process is crucial for exploring chemical space and developing compounds with specific desired characteristics.

Rational design of structural analogues involves a deliberate approach to modify a molecule based on an understanding of its structure-property relationships or its interaction with biological targets rsc.org. This design process can lead to compounds with improved efficacy, selectivity, or physicochemical properties. For instance, in drug development, rational design often involves analyzing the structures of target proteins and existing ligands to design modifications that enhance binding affinity or prevent degradation nih.gov. The inclusion of specific substituents can be designed to facilitate intramolecular charge transfer processes, leading to remarkable and varied photophysical properties in derivatives mdpi.com. Understanding the "freedom of design" in chemical compound space, which refers to the flexibility in modifying a molecule while retaining or improving desired properties, is key to this approach rsc.org. For this compound, rational design could involve modifying its hydroxyl group or other parts of its pentacyclic skeleton to explore new biological activities or optimize existing ones.

Multi-component reactions (MCRs), also known as one-pot reactions, are highly efficient synthetic tools that involve the combination of three or more reactants to form a single product that incorporates significant portions of all starting materials frontiersin.orgsci-hub.sepreprints.org. MCRs offer several advantages over conventional multi-step syntheses, including high atom economy, reduced reaction steps, minimized waste generation, and often milder reaction conditions frontiersin.orgsci-hub.se. These characteristics align with principles of green chemistry and significantly accelerate the development of molecular diversity and structural complexity frontiersin.orgpreprints.org.

MCRs are particularly well-suited for diversity-oriented synthesis (DOS) and the rapid generation of compound libraries, which are essential for structure-activity relationship (SAR) studies in drug discovery sci-hub.sepreprints.orgbeilstein-journals.org. Common examples of MCRs include the Ugi, Passerini, Biginelli, and Hantzsch reactions, which have been widely utilized to synthesize a vast range of heterocyclic compounds and other complex molecules sci-hub.sepreprints.orgbeilstein-journals.orgorganic-chemistry.org. While specific applications of MCRs directly to this compound synthesis are not explicitly detailed in the provided information, their inherent efficiency and ability to rapidly generate diverse chemical scaffolds make them a valuable strategy for the future development of this compound analogues.

Regioselective and Stereoselective Synthesis Challenges

The synthesis of complex natural products like this compound, which possess multiple chiral centers and intricate architectures, inherently faces significant regioselective and stereoselective challenges.

Regioselectivity refers to the preferential formation of one constitutional isomer over another during a chemical reaction masterorganicchemistry.com. In complex molecules, controlling where a reaction occurs on the molecule, especially when multiple similar functional groups or reactive sites are present, is critical. Achieving high regioselectivity often depends on the reaction mechanism and the specific structure of the substrate masterorganicchemistry.com. For instance, in hydrodifluoroalkylation of alkenes, controlling Markovnikov regioselectivity (addition to the more substituted carbon) can be challenging due to steric hindrance and the need for specific reaction intermediates like carbocations nih.gov.

Stereoselectivity refers to the preferential formation of one stereoisomer (enantiomer or diastereomer) over another masterorganicchemistry.commsu.edu. This is particularly challenging for molecules with multiple stereogenic centers, as each center can potentially exist in different configurations, leading to a large number of possible stereoisomers. The biological activity of a compound can be highly dependent on its specific stereoisomeric form, making stereoselective synthesis crucial in drug discovery umontpellier.fr. Reactions can be highly stereoselective, sometimes exclusively yielding one stereoisomer, often due to concerted reaction mechanisms or the influence of chiral features in the substrate, reagent, or catalyst masterorganicchemistry.commsu.edu. Techniques like asymmetric induction are employed to achieve an excess of one enantiomer from an achiral or racemic substrate msu.edu.

For this compound, with its pentacyclic structure and numerous chiral centers, achieving precise control over both regiochemistry and stereochemistry throughout the synthetic pathway is paramount. The challenges involve:

Controlling the formation of new stereogenic centers: Ensuring that newly formed chiral centers adopt the desired configuration msu.edu.

Differentiating between similar reactive sites: Selectively reacting at one position over another when multiple chemically similar positions exist on the fernane core masterorganicchemistry.com.

Minimizing unwanted side reactions: Preventing the formation of undesired regio- or stereoisomers that would complicate purification and reduce yield.

Developing stereodivergent strategies: Creating methods that can access different stereoisomers from a common precursor through stereoselective reactions, which is a significant area of research given the different pharmacological properties of stereoisomers umontpellier.fr.

The demand for enantiomerically pure forms of natural products, given their biological potential, further accentuates the need for advanced stereoselective synthetic methodologies mdpi.com.

Structural Elucidation and Advanced Analytical Methodologies for Fernenol

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the precise structure of organic molecules. Through the analysis of one-dimensional and two-dimensional spectra, the carbon skeleton and the relative orientation of protons can be mapped out in detail.

One-dimensional ¹H (proton) and ¹³C (carbon-13) NMR analyses provide fundamental information about the chemical environment of each hydrogen and carbon atom in fernenol. The characterization of this compound isolated from sources such as Citrullus colocynthis has been accomplished through detailed NMR analysis. researchgate.net

The ¹H-NMR spectrum reveals signals corresponding to eight methyl groups, numerous methylene and methine protons within the fused ring system, a single olefinic proton, and a proton attached to the carbon bearing the hydroxyl group. researchgate.net The ¹³C-NMR spectrum confirms the presence of 30 carbon atoms, including the two sp² hybridized carbons of the double bond and the sp³ carbon attached to the hydroxyl group. researchgate.net

Detailed ¹H-NMR and ¹³C-NMR spectral data for this compound, recorded in deuterated chloroform (B151607) (CDCl₃), are presented below. researchgate.net

Table 1: ¹H-NMR (600MHz, CDCl₃) and ¹³C-NMR (151 MHz, CDCl₃) Data for this compound

| Carbon Position | ¹³C Chemical Shift (δ) | ¹H Chemical Shift (δ) |

|---|---|---|

| 1 | 37.70 | - |

| 2 | 27.37 | - |

| 3 | 79.07 | 3.17-3.26 (m) |

| 4 | 39.19 | - |

| 5 | 50.29 | - |

| 6 | 19.07 | - |

| 7 | 116.11 | 5.30 (s) |

| 8 | 150.98 | - |

| 9 | 51.88 | - |

| 10 | 37.57 | - |

| 11 | 22.04 | - |

| 12 | 28.06 | - |

| 13 | 44.20 | - |

| 14 | 40.96 | - |

| 15 | 29.63 | - |

| 16 | 36.07 | - |

| 17 | 30.69 | - |

| 18 | 42.85 | - |

| 19 | 36.65 | - |

| 20 | 29.20 | - |

| 21 | 59.58 | - |

| 22 | 39.90 | - |

| 23 | 28.13 | 0.87 (s) |

| 24 | 15.77 | 0.76 (s) |

| 25 | 17.87 | 0.80-0.84 (m) |

| 26 | 20.05 | 1.07 (s) |

| 27 | 25.13 | 0.96 (s) |

| 28 | 13.90 | 0.73 (s) |

| 29 | 22.98 | 0.89 (d, J=6.4 Hz) |

Data sourced from Ahmed, et al. (2020). researchgate.net

While 1D-NMR provides essential data, 2D-NMR experiments are crucial for assembling the complete molecular structure by establishing connectivity between atoms. Techniques such as COSY, HSQC, and HMBC were employed to confirm the complex, fused-ring structure of this compound. nih.govmdpi.com

Correlation SpectroscopY (COSY) : This homonuclear technique identifies protons that are coupled to each other, typically on adjacent carbon atoms. It is instrumental in tracing out proton-proton networks within the individual rings of the triterpenoid (B12794562) structure. acgpubs.org

Heteronuclear Single Quantum Coherence (HSQC) : This experiment correlates proton signals with the signals of directly attached carbon atoms. It provides an unambiguous assignment of which protons are attached to which carbons, pairing the data from ¹H and ¹³C spectra. nih.gov

Mass Spectrometry (MS) Techniques

Mass spectrometry provides critical information regarding the molecular weight and elemental composition of a compound, as well as structural details derived from its fragmentation patterns.

High-resolution mass spectrometry (HRMS) is essential for the accurate determination of a compound's molecular formula. By measuring the mass-to-charge ratio (m/z) to several decimal places, HRMS can distinguish between compounds with the same nominal mass but different elemental compositions. For this compound, mass spectrum analysis suggested the molecular formula C₃₀H₅₀O. researchgate.net This corresponds to a calculated exact mass that can be precisely verified by HRMS instruments like a QTOF or Orbitrap mass spectrometer.

Liquid Chromatography coupled with Electrospray Ionization Quadrupole Time-of-Flight Tandem Mass Spectrometry (LC-ESI(±)-QTOF-MS/MS) is a powerful technique for analyzing complex mixtures and elucidating molecular structures. researchgate.net While specific fragmentation data for this compound is not extensively detailed in the surveyed literature, the fragmentation patterns for pentacyclic triterpenoids are well-established. nih.govdntb.gov.ua

In a typical analysis, the protonated molecule [M+H]⁺ would be selected and subjected to collision-induced dissociation (CID). The fragmentation of pentacyclic triterpenes is often dominated by a characteristic retro-Diels-Alder (RDA) reaction in the C-ring. nih.govljmu.ac.uk This cleavage provides structurally significant information about the A/B and D/E ring systems. Other common fragmentation pathways include the sequential loss of small neutral molecules, such as water (H₂O) from the hydroxyl group. nih.govpreprints.org Analysis of these fragmentation patterns helps to confirm the core structure and the location of functional groups.

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust and widely used technique for separating and identifying volatile and semi-volatile compounds in a mixture. This compound has been identified as a component in complex natural extracts, such as those from lingonberry (Vaccinium vitis-idaea L.), using GC-MS. nih.gov The technique is particularly useful for metabolic profiling of plant waxes and oils. In this method, compounds are separated based on their boiling points and polarity in the GC column before being ionized and detected by the mass spectrometer. The resulting mass spectrum provides a molecular fingerprint that, when compared to spectral libraries, allows for the confident identification of known compounds like this compound within the mixture. nih.gov

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound exhibits characteristic absorption bands that confirm its key structural features. Analysis of this compound isolated from Angiopteris palmiformis has revealed informative absorption bands corresponding to a hydroxyl group (-OH) and a carbon-carbon double bond (C=C) researchgate.net.

The spectrum typically shows a broad absorption band around 3374 cm⁻¹, which is indicative of the O-H stretching vibration of the hydroxyl group researchgate.net. The broadening of this peak is a result of intermolecular hydrogen bonding. Additionally, a strong band in the region of 1000-1200 cm⁻¹ can be attributed to the C-O stretching vibration.

The presence of the double bond in the this compound structure is confirmed by absorption bands at approximately 3087 cm⁻¹ (C-H stretching of the double bond), 1638 cm⁻¹ (C=C stretching), and 906 cm⁻¹ (out-of-plane C-H bending) researchgate.net. The IR spectrum for triterpenoids like this compound also displays characteristic bands for C-H stretching of methyl and methylene groups between 2850 and 3000 cm⁻¹, as well as C-H bending vibrations around 1460 cm⁻¹ and 1380 cm⁻¹ scialert.net.

Table 1: Characteristic Infrared Absorption Bands for this compound

| Functional Group | Vibration Type | Wavenumber (cm⁻¹) |

|---|---|---|

| Hydroxyl (-OH) | O-H Stretch (H-bonded) | ~3374 |

| Alkene (=C-H) | C-H Stretch | ~3087 |

| Alkene (C=C) | C=C Stretch | ~1638 |

| Alkene (=C-H) | C-H Bend (out-of-plane) | ~906 |

| Alcohol (C-O) | C-O Stretch | 1000-1200 |

| Alkane (C-H) | C-H Stretch | 2850-3000 |

| Alkane (CH₂) | C-H Bend | ~1460 |

X-ray Crystallography for Absolute Stereochemistry Determination

X-ray crystallography stands as the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid, thereby providing the absolute stereochemistry of chiral molecules like this compound. This technique is crucial for unambiguously establishing the spatial orientation of substituents at each stereocenter within the complex pentacyclic structure.

While a specific, complete crystal structure of this compound is not widely published, the methodology is well-established for related fernane-type triterpenoids. For instance, the absolute configuration of new fernane-type triterpenoids has been successfully determined using single-crystal X-ray diffraction analysis nih.govresearchgate.net. This involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The analysis of these patterns allows for the calculation of electron density maps, from which the precise positions of all atoms in the crystal lattice can be determined.

For this compound, this would involve crystallizing the purified compound and collecting diffraction data. The resulting data would not only confirm the connectivity of the atoms but also provide the absolute configuration at each of the multiple chiral centers in the molecule. Patents related to compounds that include this compound have noted that absolute stereochemistry can be determined by the X-ray crystallography of crystalline products or intermediates google.comgoogle.com. This underscores the feasibility and importance of this technique for the definitive structural elucidation of this compound. The crystallographic data for a related fernane-type triterpenoid, integnfolin, was successfully used to deduce its complete structure, further highlighting the power of this technique for the this compound class of molecules nih.gov.

Table 2: Hypothetical X-ray Crystallographic Data Parameters for this compound

| Parameter | Description | Expected Value/Information |

|---|---|---|

| Crystal System | The symmetry of the crystal lattice. | To be determined by analysis. |

| Space Group | The specific symmetry group of the crystal. | To be determined by analysis. |

| Unit Cell Dimensions | The lengths and angles of the unit cell. | a, b, c (Å); α, β, γ (°) |

| Z | The number of molecules per unit cell. | To be determined by analysis. |

| Final R-factor | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. | A low value indicates a good fit. |

Spectroscopic Analysis in Complex Matrices

Identifying and quantifying this compound within complex biological matrices, such as plant extracts, requires sophisticated spectroscopic and chromatographic techniques. Due to the presence of numerous other compounds, direct spectroscopic analysis is often not feasible without prior separation.

Gas chromatography-mass spectrometry (GC-MS) is a commonly employed method for the analysis of this compound in plant extracts. In this technique, the components of the extract are first separated based on their volatility and interaction with a stationary phase in the gas chromatograph. The separated components then enter the mass spectrometer, where they are ionized and fragmented, producing a unique mass spectrum that serves as a molecular fingerprint. This compound has been successfully identified in the extracts of various plants, including Artemisia species, Tagetes filifolia, and lingonberry (Vaccinium vitis-idaea), using GC-MS mdpi.commdpi.commdpi.comflorajournal.com.

High-performance liquid chromatography (HPLC) coupled with a photodiode array (PDA) detector is another powerful technique for the analysis of this compound in complex mixtures researchgate.net. HPLC separates compounds based on their differential partitioning between a mobile phase and a stationary phase. The PDA detector then records the UV-Vis spectrum of the eluting compounds, aiding in their identification. This method has been validated for the quantification of various triterpenoids, including this compound, in lingonberry samples researchgate.net.

These hyphenated techniques (GC-MS and HPLC-PDA) provide both qualitative and quantitative information about the presence of this compound in intricate biological samples, which is essential for phytochemical studies and quality control of herbal products.

Biological Activities of Fernenol and Its Derivatives Pre Clinical and in Vitro/in Vivo Studies

Evaluation of Antifungal Efficacy

Fernenol and certain fernane-type derivatives have demonstrated notable antifungal capabilities against various pathogenic fungi.

Activity against Candida albicans

Research indicates that this compound exhibits antifungal activity against Candida albicans. Specifically, two fernane-type triterpenoids, including this compound, isolated from fungi, showed stronger antifungal activity against Candida albicans FIM709 compared to polytolypin, another fernane-type triterpenoid (B12794562). made-in-china.comrsc.org

Inhibition of Mycelial Development in Plant Pathogens (e.g., Colletotrichum gloeosporioides)

This compound plays a significant role in inhibiting the mycelial development of plant pathogens, notably Colletotrichum gloeosporioides, which causes anthracnose disease. Studies have shown that this compound can inhibit the mycelial growth of C. gloeosporioides with an EC50 value of 36.7 mg L⁻¹. wikidata.org Beyond mycelial growth, this compound has also demonstrated strong inhibitory effects on critical fungal developmental stages, including spore germination, germtube elongation, and appressorium formation. The effective concentrations (EC50) for these activities are 45.8 µg mL⁻¹, 26.7 µg mL⁻¹, and 65.6 µg mL⁻¹, respectively. wikipedia.orglipidmaps.org Furthermore, this compound has been found to be significantly more effective than the commercial fungicide benomyl (B1667996) in controlling postharvest anthracnose disease in mango when applied at concentrations of 100 mg L⁻¹ and 200 mg L⁻¹. wikidata.org

Table 1: Antifungal Efficacy of this compound against Colletotrichum gloeosporioides

| Activity | EC50 Value (mg L⁻¹) | Reference |

| Mycelial Growth Inhibition | 36.7 | wikidata.org |

| Spore Germination Inhibition | 45.8 | wikipedia.orglipidmaps.org |

| Germtube Elongation Inhibition | 26.7 | wikipedia.orglipidmaps.org |

| Appressorium Formation Inhibition | 65.6 | wikipedia.orglipidmaps.org |

Effects on Other Fungal Strains

While this compound has shown activity against Candida albicans and Colletotrichum gloeosporioides, specific detailed research findings regarding its direct activity against a broader range of other fungal strains were not extensively reported in the provided literature.

Assessment of Insecticidal/Aphicidal Potential

This compound has been investigated for its insecticidal and aphicidal properties, particularly against agricultural pests.

Efficacy against Brevicoryne brassicae L.

This compound has demonstrated moderate aphicidal activity against the cabbage aphid, Brevicoryne brassicae L. nih.goveasychem.orgguidetopharmacology.org In a greenhouse assay, this compound at a concentration of 50 µg/mL resulted in a 25.00% mortality rate after 72 hours of exposure. nih.govfishersci.fi When tested in a residual assay at the same concentration and exposure time, this compound caused a 23.33% mortality, with a slightly lower mortality of 16.67% observed at 48 hours. nih.gov In contact bioassays, this compound at 50 µg/mL achieved 30% mortality after 72 hours. guidetopharmacology.org

Dose-Response Relationships in Pest Control Models

Dose-response studies have been conducted to quantify the efficacy of this compound against Brevicoryne brassicae L. The lethal concentration 50% (LC50) values for this compound at 72 hours of exposure were determined across different assay types. For contact assay, the LC50 was 47.99 µg/mL. In the residual assay, the LC50 was 57.46 µg/mL, and for the greenhouse assay, it was 58.67 µg/mL. nih.govguidetopharmacology.org These findings highlight a concentration-dependent effect of this compound on B. brassicae mortality across various exposure scenarios.

Table 2: Aphicidal Efficacy and Dose-Response of this compound against Brevicoryne brassicae L. (at 72h exposure)

| Assay Type | Mortality at 50 µg/mL (%) | LC50 (µg/mL) | Reference |

| Contact Assay | 30.00 | 47.99 | nih.govguidetopharmacology.org |

| Residual Assay | 23.33 | 57.46 | nih.govguidetopharmacology.org |

| Greenhouse Assay | 25.00 | 58.67 | nih.govguidetopharmacology.org |

Pre-clinical Evaluation of Antineoplastic Potential

Pre-clinical studies have begun to elucidate the potential antineoplastic properties of this compound, investigating its effects on cancer cell lines and its interactions with molecular targets through in silico methods.

In vitro Cytotoxicity Studies on Cancer Cell Lines

This compound has demonstrated selective cytotoxic effects against certain cancer cell lines in in vitro settings. Notably, studies have reported its significant activity against human acute monocytic leukemia cells.

Detailed Research Findings: In a study evaluating the cytotoxicities of triterpenoids from Ainsliaea yunnanensis Franch., this compound (compound 3) exhibited significant selective cytotoxicity against the human acute monocytic leukemia cell line (THP-1) with an IC₅₀ value of 1.74 µM. mdpi.comresearchgate.net

While this compound is a known constituent of plant extracts that have shown cytotoxic effects against other cancer cell lines, such as HeLa, DLD-1, HepG-2, MCF-7, and A-549, specific IC₅₀ values for isolated this compound on these particular cell lines were not consistently reported in the reviewed literature. For instance, extracts of Imperata cylindrica, which contain this compound, have shown antiproliferative effects against HeLa, HepG2, and MCF-7 cells, among others. frontiersin.orgajol.info Similarly, other triterpenoids and plant extracts have demonstrated cytotoxicity against DLD-1 and A-549 cells. nih.govresearchgate.netresearchgate.netresearchgate.netplos.org

Table 1: In vitro Cytotoxicity of this compound on Human Acute Monocytic Leukemia Cell Line

| Compound | Cell Line | IC₅₀ (µM) | Reference |

| This compound | THP-1 | 1.74 | mdpi.comresearchgate.net |

In silico Docking Studies for Target Interaction

Computational studies, particularly in silico docking, have provided insights into the potential molecular targets of this compound, suggesting mechanisms for its observed biological activities.

Detailed Research Findings: this compound has been investigated for its potential to inhibit Focal Adhesion Kinase (FAK) through in silico molecular docking. In one such study, this compound demonstrated a favorable binding affinity of -9.4 Kcal/mol with the FAK protein. This interaction involved key amino acid residues including ILE 428, VAL 436, ALA 452, CYS 502, and LEU 553. researchgate.netajol.info This suggests that this compound may interfere with FAK-mediated pathways, which are often implicated in cancer progression.

Regarding Mcl-1/Bcl-2 antagonism, while these anti-apoptotic proteins are well-established targets in cancer therapy and various in silico methods are employed to identify their inhibitors, direct in silico docking studies specifically demonstrating this compound's interaction with Mcl-1 or Bcl-2 were not found in the current search results. thno.orgnih.govresearchgate.net

Inhibition of Alpha-Glucosidase Activity

This compound has been noted in the context of alpha-glucosidase inhibition, an important target for managing postprandial hyperglycemia in diabetes.

Detailed Research Findings: While specific IC₅₀ values for isolated this compound's alpha-glucosidase inhibitory activity are not extensively detailed in the current literature, its presence has been associated with such activity. For instance, studies have mentioned this compound alongside other compounds tested for their inhibition of alpha-glucosidase. researchgate.netumw.edu.pl Other phytochemical compounds and extracts have shown significant alpha-glucosidase inhibitory effects, and this compound, as a constituent of some medicinal plants, may contribute to these observed activities. dntb.gov.uafrontiersin.orgresearchgate.netresearchgate.net

Antioxidant Properties

The antioxidant potential of this compound has been explored, often as a component of plant extracts or fractions.

Modulatory Effects on Plant Physiology

Beyond its effects in biological systems, this compound also plays a role in plant physiology, particularly concerning cuticle deposition under stress conditions.

Other Reported Biological Activities

This compound has also been associated with other biological activities, including antispasmodic and bronchodilator effects, primarily through its presence in traditional medicinal plants.

Detailed Research Findings: this compound is a constituent of Artemisia vulgaris (mugwort), a plant traditionally recognized for its medicinal properties. Extracts of Artemisia vulgaris have demonstrated antispasmodic and bronchodilator activities. These effects are believed to be mediated through a dual mechanism involving the blockade of muscarinic receptors and calcium influx. nih.govresearchgate.netirtree.comresearchgate.net Similarly, this compound is found in Leptadenia pyrotechnica, another plant whose extracts are used in traditional remedies for various conditions, including those requiring antispasmodic action. iastate.edu

Mechanistic Studies of Fernenol S Biological Actions

Molecular Targets and Pathways of Action

Mechanistic investigations into Fernenol's biological actions aim to elucidate the specific molecular components and signaling cascades it modulates within biological systems.

Fungal Glucan Synthase Inhibition

This compound has demonstrated inhibitory effects on fungal growth. In in vitro studies, this compound, alongside arundoin, effectively inhibited the mycelial growth of Colletotrichum gloeosporioides, a plant pathogenic fungus, with an EC50 value of 36.7 mg L−1. Furthermore, it significantly suppressed spore germination and germtube elongation in this fungal species researchgate.netepa.gov. While the direct, specific mechanism of this compound's action on fungal glucan synthase is not explicitly detailed in current literature, other fernane-type triterpenoids, such as enfumafungin, are known to inhibit the synthesis of 1,3-β-D-glucan, a vital component of the fungal cell wall, by targeting the enzyme glucan synthase nih.govresearchgate.netresearchgate.net. Inhibition of glucan synthase is critical as it disrupts cell wall formation and alters hyphae morphology, which are essential for fungal viability mdpi.commdpi.com.

Interaction with Cancer-Related Pathways (e.g., MAPK, mTOR signaling)

Research suggests potential interactions of this compound with pathways relevant to cancer. An in-silico study investigating potential inhibitors for Focal Adhesion Kinase (FAK) in colorectal cancer cells revealed that this compound exhibited a notable binding affinity of -9.4 Kcal/mol with FAK researchgate.netayurvedjournal.com. This indicates a plausible molecular interaction that could influence cancer progression.

While direct evidence for isolated this compound's specific interaction with MAPK (Mitogen-Activated Protein Kinase) or mTOR (mechanistic Target of Rapamycin) signaling pathways is limited, studies on Folium Artemisia argyi, a plant extract containing this compound, have provided indirect insights. This extract has been shown to inhibit the proliferation and promote apoptosis in breast cancer cells, with suggested involvement of Bcl-2 family proteins and the MEK/ERK pathway amegroups.cn. This implies that this compound, as a component of this extract, may contribute to these effects.

Induction of Apoptosis Mechanisms (e.g., Bcl-2 family proteins, MEK/ERK pathway)

The induction of apoptosis is a key mechanism for anti-cancer agents. As mentioned, the Folium Artemisia argyi extract, which includes this compound, has been reported to promote apoptosis in breast cancer cells amegroups.cn. This pro-apoptotic effect was linked to the modulation of Bcl-2 family proteins and the MEK/ERK pathway amegroups.cn. Bcl-2 family proteins play a crucial role in regulating the intrinsic apoptotic pathway, while the MEK/ERK pathway is a significant signaling cascade involved in cell proliferation, differentiation, and survival, and its dysregulation is often associated with cancer researchgate.netmdpi.com.

Inhibition of Specific Enzymes (e.g., Focal Adhesion Kinase)

This compound has been specifically investigated for its potential to inhibit Focal Adhesion Kinase (FAK). An in-silico molecular docking study demonstrated that this compound binds to FAK with a favorable affinity of -9.4 Kcal/mol researchgate.netayurvedjournal.com. FAK (Protein Tyrosine Kinase 2, PTK2) is a non-receptor tyrosine kinase that is frequently overexpressed in various solid tumors and plays a critical role in multiple aspects of tumor progression, including cell proliferation, survival, invasion, metastasis, angiogenesis, and immune cell suppression aacrjournals.org. The observed binding affinity suggests that this compound could act as an inhibitor of FAK, thereby interfering with these pro-tumorigenic processes.

Cellular Level Investigations (e.g., in vitro cell culture models)

Cellular level investigations provide direct evidence of this compound's effects on living cells.

Antifungal Activity : In in vitro cell culture models, this compound effectively inhibited the mycelial growth of Colletotrichum gloeosporioides, demonstrating its direct fungistatic or fungicidal properties researchgate.netepa.gov.

Aphicidal Activity : this compound exhibited moderate aphicidal activity against the cabbage aphid Brevicoryne brassicae in in vitro contact toxicity assays, with a 30.00% mortality rate at 50 µg/mL after 72 hours of exposure. Similar moderate activity was observed in greenhouse assays mdpi.comresearchgate.net.

Cancer Cell Effects (Indirect) : While not directly on isolated this compound, cellular studies on Folium Artemisia argyi, a this compound-containing extract, showed inhibition of proliferation and induction of apoptosis in breast cancer cells amegroups.cn. This suggests that this compound may contribute to these cellular anti-cancer effects.

Biochemical Pathways Affected by this compound

The mechanistic studies indicate that this compound influences several key biochemical pathways, primarily through its interaction with specific molecular targets.

Fungal Cell Wall Biosynthesis : Its antifungal activity strongly suggests an impact on pathways involved in fungal cell wall integrity, likely through modulating glucan synthesis or related processes, given that other triterpenoids are known glucan synthase inhibitors researchgate.netepa.govnih.govresearchgate.netresearchgate.netmdpi.commdpi.com.

Cell Adhesion and Signaling : The in-silico finding of this compound's binding to Focal Adhesion Kinase (FAK) points to its potential to modulate cell adhesion, migration, and survival pathways that are often dysregulated in cancer researchgate.netayurvedjournal.comaacrjournals.org.

Apoptosis and Cell Proliferation (Indirect) : Through its presence in Folium Artemisia argyi, this compound is implicated in affecting apoptotic pathways (e.g., Bcl-2 family proteins) and cell proliferation signaling (e.g., MEK/ERK pathway) in cancer cells amegroups.cn. These pathways are central to regulating cell fate and growth.

Structure Activity Relationship Sar Studies of Fernenol and Its Analogues

Identification of Key Pharmacophores for Specific Activities

Pharmacophores represent the essential molecular features responsible for the biological activity of a set of ligands by enabling their interaction with a specific macromolecular target. nih.gov For Fernenol, computational studies have provided insights into its potential pharmacophoric interactions, particularly concerning its activity against colorectal cancer.

In an in silico molecular docking study evaluating potential Focal Adhesion Kinase (FAK) inhibitors for colorectal cancer treatment, this compound demonstrated a notable binding affinity of -9.4 Kcal/mol to the FAK protein. ayurvedjournal.comresearchgate.net This strong interaction suggests that specific structural elements within this compound's pentacyclic framework contribute to its binding to the FAK active site. The study identified several key amino acid residues in the FAK protein that interact with this compound: ILE 428, VAL 436, ALA 452, CYS 502, and LEU 553. ayurvedjournal.com These residues, predominantly hydrophobic, indicate the importance of hydrophobic interactions in this compound's binding to FAK. The presence of a hydroxyl group on this compound's structure (C₃₀H₅₀O) also suggests potential hydrogen bonding interactions, though specific hydrogen bond partners were not explicitly detailed in the summarized findings.

This compound has also been reported to exhibit antifungal activity, showing high fungicidal efficacy among tested triterpenoids and affecting mycelial growth, germ tube elongation, and spore germination in fungi like Colletotrichum gloeosporioides. researchgate.netresearchgate.net While its antifungal mechanism is known, specific pharmacophoric features directly responsible for this activity in this compound have not been explicitly detailed in the provided search results.

Table 1: Binding Affinities of Phytocompounds to Focal Adhesion Kinase (FAK)

| Compound Name | Source Plant | Binding Affinity (Kcal/mol) | Interacting Amino Acid Residues (FAK) | PubChem CID |

| Pamoic acid | Catharanthus roseus | -9.7 | LEU 553, GLU 506, GLU 430, VAL 436, ALA 452, CYS 502, ILE 428 | 5385014 |

| This compound | Artemisia vulgaris | -9.4 | ILE 428, VAL 436, ALA 452, CYS 502, LEU 553 | 12305178 |

| Diosgenin | Solanum nigrum | -9.1 | LEU 553, CYS 503, ALA 452, VAL 436 | 99474 |

Impact of Stereochemistry on Biological Activity

Stereochemistry, which concerns the three-dimensional arrangement of atoms within molecules, profoundly influences their biological activity. Even subtle differences in spatial arrangement can lead to significant disparities in chemical behavior, affecting target binding, metabolism, distribution, and cellular uptake. researchgate.netresearchgate.netnih.govnih.govijpras.com Many natural compounds, including triterpenoids like this compound, are chiral and are often biosynthesized in an enantiomerically pure form. nih.gov

This compound itself exists as a specific stereoisomer, and its pentacyclic structure contains multiple chiral centers. While the general importance of stereochemistry in triterpenoids is well-established, specific detailed studies directly comparing the biological activities of different stereoisomers of this compound or its immediate fernane-type analogues with quantitative data are not explicitly detailed in the provided search results. However, the existence of various fernane-type triterpenoids and their diverse biological activities implies that stereochemical nuances within this structural class likely play a role in their specific interactions and efficacy.

Rational Design of this compound Derivatives with Enhanced Efficacy or Selectivity

Rational design in drug discovery involves purposefully modifying chemical structures to enhance desired biological activities or improve selectivity towards specific targets. mdpi.com For fernane-type triterpenoids, including this compound, advancements in combinatorial biosynthesis have opened avenues for generating novel analogues.

Research has identified new triterpene cyclases involved in the biosynthesis of fernane-type skeletons, such as isomotiol and this compound. By co-expressing these cyclases with P450 enzymes involved in the biosynthesis of polytolypin (another fernane-type triterpenoid), scientists have successfully generated a range of new fernane-type triterpenoids. researchgate.net Among these newly generated compounds, some exhibited stronger antifungal activity against Candida albicans FIM709 compared to polytolypin. researchgate.net This demonstrates a strategy for rationally designing and producing derivatives with enhanced efficacy by leveraging biosynthetic pathways. While the specific structural modifications of this compound itself that led to enhanced activity are not detailed, this approach highlights the potential for creating improved fernane-type compounds through targeted structural variations.

Computational Chemistry and QSAR Modeling in SAR Analysis

Computational chemistry, including molecular docking and Quantitative Structure-Activity Relationship (QSAR) modeling, plays a vital role in SAR analysis by providing in silico tools to predict and understand the relationship between chemical structures and their biological activities. nih.govchemrxiv.org QSAR models quantify this relationship by correlating molecular descriptors (physicochemical properties or structural features) with biological potency, enabling the prediction of activities for new compounds. frontiersin.orgresearchgate.netjbiochemtech.com

For this compound, molecular docking studies have been performed to investigate its interaction with Focal Adhesion Kinase (FAK). These studies revealed a binding affinity of -9.4 Kcal/mol for this compound with FAK, indicating a favorable interaction. ayurvedjournal.comresearchgate.net The identified interacting amino acid residues (ILE 428, VAL 436, ALA 452, CYS 502, LEU 553) provide a basis for understanding the molecular recognition between this compound and its target. ayurvedjournal.com Such docking simulations help visualize the binding mode and identify crucial interaction points, which are fundamental for pharmacophore identification and rational drug design. nih.govnih.govchemrxiv.orgmdpi.com

While general QSAR principles are widely applied in drug discovery, specific QSAR models developed exclusively for this compound or a series of its direct derivatives were not explicitly detailed in the provided search results. However, the use of molecular docking for this compound's interaction with FAK exemplifies the application of computational chemistry in understanding its SAR.

Future Research Directions and Potential Applications

Exploration of Novel Biosynthetic Enzymes and Pathways

Future research aims to fully elucidate the biosynthetic pathways of fernenol and related fernane-type triterpenoids. Recent studies have identified novel triterpene cyclases responsible for the biosynthesis of fernane-type skeletons, including this compound, from fungal sources. researchgate.netnih.govnih.gov For instance, new triterpene cyclases for isomotiol and this compound biosynthesis have been identified in fungi and co-expressed with cytochrome P450 enzymes involved in polytolypin biosynthesis, leading to the generation of new fernane-type triterpenoids. researchgate.netnih.govnih.gov Further exploration of these enzymes and pathways could enable the discovery of new this compound analogues and provide insights into the enzymatic machinery for complex natural product synthesis. researchgate.netnih.gov

Development of Advanced Synthetic Strategies for Complex Analogues

The structural complexity of this compound necessitates the development of advanced synthetic strategies to produce complex analogues. While natural sources like Citrullus colocynthis and Artemisia vulgaris provide this compound, synthetic approaches offer greater control over structural modifications. researchgate.netayurvedjournal.commdpi.com Research in this area could focus on chemoenzymatic syntheses, combining enzymatic steps with traditional organic chemistry, to create diverse libraries of this compound derivatives with potentially enhanced bioactivities or novel properties. researchgate.netnih.govresearchgate.net

High-Throughput Screening of this compound Derivatives for New Bioactivities

High-throughput screening (HTS) is a powerful tool for identifying bioactive compounds from large libraries. nih.govbiorxiv.orgresearchgate.net Future research will involve HTS of this compound derivatives and analogues to uncover novel bioactivities beyond those already reported, such as antifungal and potential anticancer properties. researchgate.netresearchgate.netnih.govnih.govayurvedjournal.commdpi.com This systematic approach can accelerate the discovery of new therapeutic leads. researchgate.netmst.edu For example, a study identified this compound as having very good binding affinity to Focal Adhesion Kinase (FAK), a target protein for colorectal cancer, highlighting its potential in drug discovery through screening methods. ayurvedjournal.com

Applications in Agricultural Pest Management Strategies

This compound has demonstrated moderate aphicidal activity against pests like Brevicoryne brassicae. mdpi.com This suggests a promising role in developing natural, plant-derived pesticides as alternatives to synthetic chemical insecticides, which often pose environmental and health risks. mdpi.comumw.edu.pl Future research should focus on optimizing this compound's efficacy, understanding its mode of action in pests, and integrating it into broader integrated pest management (IPM) strategies, which emphasize sustainable and environmentally friendly approaches. irac-online.orgcropnuts.comfao.org

Table 1: Aphicidal Activity of this compound Against Brevicoryne brassicae (LC50 values at 72 hours) mdpi.com

| Bioassay Method | LC50 (µg/mL) |

| Contact Assay | 47.99 |

| Residual Assay | 57.46 |

| Greenhouse Assay | 58.67 |

Role in Plant Stress Response and Adaptation

Given that this compound is found in plants, particularly those adapted to harsh environments like Citrullus colocynthis (a desert plant), further investigation into its role in plant stress response and adaptation is warranted. researchgate.netmdpi.com Understanding how this compound contributes to a plant's resilience against abiotic stresses such as drought could provide insights for developing more stress-tolerant crop varieties. mdpi.comf1000research.comnih.govfrontiersin.org This includes exploring its involvement in metabolic pathways related to stress tolerance and its potential as a biomarker for plant health. foodb.caunesp.br

Leveraging Combinatorial Biosynthesis for Diversification

Combinatorial biosynthesis, which involves manipulating biosynthetic pathways by introducing non-native enzymes, offers a powerful strategy to generate structurally diverse this compound analogues. researchgate.netnih.govresearchgate.net By engineering fungal enzymes and pathways, researchers can create novel molecules with modified structures and potentially enhanced pharmacological properties, expanding the chemical space of this compound derivatives for drug discovery and other applications. researchgate.netnih.govnih.govresearchgate.net

Further Elucidation of Molecular Mechanisms in Biological Systems

While some biological activities of this compound have been reported, a deeper understanding of its molecular mechanisms of action in various biological systems is crucial. researchgate.netoatext.com This includes detailed studies on its interactions with specific cellular targets, signaling pathways, and downstream effects. For instance, understanding how this compound inhibits tumor growth or exerts aphicidal activity at a molecular level will facilitate rational drug design and targeted applications. ayurvedjournal.commdpi.commdpi.comoatext.com

常见问题

Q. What are the standard analytical methods for characterizing Fernenol’s purity and structural integrity in laboratory settings?

Methodological Answer: Use high-performance liquid chromatography (HPLC) with UV detection for purity analysis, paired with nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) for structural confirmation. Cross-validate results using mass spectrometry (MS) to ensure molecular weight consistency. Calibrate instruments with certified reference standards and report relative standard deviations (RSDs) for repeatability .

Q. How can researchers design initial toxicity screening protocols for this compound in vitro?

Methodological Answer: Employ cell viability assays (e.g., MTT or ATP-based assays) on human cell lines (e.g., HepG2 for hepatic toxicity). Include positive/negative controls and dose-response curves (0.1–100 μM). Use ANOVA for statistical analysis and adhere to OECD Guidelines 129 for cytotoxicity testing .

Q. What solvent systems are optimal for this compound solubility in pharmacokinetic studies?

Methodological Answer: Test solubility in PBS (pH 7.4), DMSO (≤0.1% v/v), and ethanol using shake-flask methods. Validate via UV spectrophotometry at this compound’s λmax. Report partition coefficients (LogP) using octanol-water systems to predict bioavailability .

Advanced Research Questions

Q. How should researchers resolve contradictions in this compound’s reported pharmacological efficacy across different in vivo models?

Methodological Answer: Conduct meta-analyses of existing data to identify confounding variables (e.g., dosage, administration routes). Use stratified randomization in new experiments to isolate factors like metabolic enzyme variability. Apply Bayesian statistics to quantify uncertainty in cross-study comparisons .

Q. What experimental designs minimize batch-to-batch variability in this compound synthesis for reproducible studies?

Methodological Answer: Implement quality-by-design (QbD) principles: define critical process parameters (CPPs) like reaction temperature/pH. Use design of experiments (DoE) to optimize synthesis conditions. Characterize intermediates via FTIR and XRD to ensure consistency. Document deviations using Ishikawa diagrams .

Q. How can this compound’s environmental fate be modeled to address ecotoxicology data gaps?